molecular formula C10H10FNS B15276560 N-(2-Fluoroethyl)-1-benzothiophen-7-amine

N-(2-Fluoroethyl)-1-benzothiophen-7-amine

Cat. No.: B15276560
M. Wt: 195.26 g/mol
InChI Key: YGOUQDBMYMJMGH-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-1-benzothiophen-7-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene ring, an amine group, and a fluoroethyl substituent. The incorporation of fluorine into organic molecules often imparts significant changes in their chemical and biological behavior, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-1-benzothiophen-7-amine typically involves the introduction of the fluoroethyl group to the benzothiophene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoroethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Fluoroethyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoroethyl)-1-benzothiophen-7-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to changes in biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluoroethyl)-1-benzothiophen-7-amine is unique due to its specific combination of a benzothiophene ring and a fluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and imaging agents.

Properties

Molecular Formula

C10H10FNS

Molecular Weight

195.26 g/mol

IUPAC Name

N-(2-fluoroethyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C10H10FNS/c11-5-6-12-9-3-1-2-8-4-7-13-10(8)9/h1-4,7,12H,5-6H2

InChI Key

YGOUQDBMYMJMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCF)SC=C2

Origin of Product

United States

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